molecular formula C8H10O4 B3046909 1,4-Benzenediol, 2,5-dimethoxy- CAS No. 13239-13-9

1,4-Benzenediol, 2,5-dimethoxy-

Cat. No. B3046909
CAS RN: 13239-13-9
M. Wt: 170.16 g/mol
InChI Key: GLJCPHKWYYCHCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

An economic four-step synthesis of 2,6-dimethoxy-1,4-benzoquinone was achieved in 68% overall yield starting from aniline . The reaction sequence involved conversion to 1,3,5-tribromoaniline, deamination, methoxylation, and oxidation . The procedure is operationally simple and amenable to scale-up production .


Molecular Structure Analysis

The molecular formula of 1,4-Benzenediol, 2,5-dimethoxy- is C7H8O3 . The IUPAC Standard InChI is InChI=1S/C7H8O3/c1-10-7-4-5(8)2-3-6(7)9/h2-4,8-9H,1H3 .

Scientific Research Applications

Synthesis and Therapeutic Applications

  • PTP1B Inhibitory Activity : Synthesis of 4,5-Bis(2-bromo-4,5-dihydroxy-benzyl)-1,2-benzenediol from veratraldehyde demonstrated significant inhibitory activities against protein tyrosine phosphatase 1B (PTP1B), suggesting potential as a therapeutic agent for type 2 diabetes mellitus (Huang Zhi-qiang, 2011).

Material Science and Chemistry

  • Functionalization for COFs : A study on substituted 1,4-benzenediboronic acids, including 2,5-dimethoxy-1,4-benzenediboronic acid, explored their role as building-blocks for covalent organic frameworks (COFs), noting that substitution led to lower polymerization temperatures and less organized structures (Faury et al., 2013).

  • Synthesis of Novel E,E-2,5-Dimethoxy-1,4-bis Compounds : Research demonstrated high-yield synthesis of E,E-2,5-Dimethoxy-1,4-bis[2-(4-ethylcarboxylatestyril)]benzene via the Heck reaction, valuable for creating precursors to phenylenevinylene systems in supramolecular chemistry (Alzate et al., 2013).

  • Organic Electrode Materials : Lithium benzenedithiolate, incorporating 2,5-dimethoxy-1,4-benzenediol, was researched for its potential as a high-capacity organic cathode material for rechargeable lithium batteries (Li et al., 2019).

  • Benzoquinone Derivative for Lithium Batteries : The performance of 2,5-dimethoxy-1,4-benzoquinone as an active material in rechargeable lithium batteries was explored, indicating significant potential with high discharge capacity (Yao et al., 2010).

Pharmacology and Biochemistry

  • Antifungal Evaluation : Novel Schiff bases derived from 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol showed considerable antifungal activity, highlighting the relevance of 2,5-dimethoxy derivatives in pharmacology (Moorthy et al., 2017).

  • Antimicrobial Activities in Food Safety : Antimicrobial activities of 2,6-dimethoxy-1,4-benzoquinone and related analogues were studied against food-borne bacteria, suggesting their utility as food supplemental agents (Park et al., 2014).

Biochemical and Molecular Studies

  • Cancer Stem Cell Targeting : Compounds including 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones were synthesized and evaluated for their antitumor activity against cancer stem cells, showing significant inhibition at specific concentrations (Bhat et al., 2016).

  • Induction and Detoxification in Plants : Studies on 1,4-benzoxazin-3-ones in maize, related to 2,5-dimethoxy-1,4-benzenediol, revealed their role as chemical barriers against herbivores and detailed their induction and detoxification mechanisms (Glauser et al., 2011).

  • Novel Anti-diabetic Agent Identification : Research identified 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB) as a potent anti-diabetic agent, enhancing glucose uptake in muscle cells and showing promise as an anti-diabetic substance (Hwang et al., 2015).

Safety and Hazards

As a psychoactive substance, 1,4-Benzenediol, 2,5-dimethoxy- should be handled with caution. It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist, or gas .

Mechanism of Action

Target of Action

It has been suggested that similar compounds may interact with various cancer cell lines

Mode of Action

It is known that similar compounds can cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that 1,4-Benzenediol, 2,5-dimethoxy- may interact with its targets to disrupt normal cell function and promote cell death.

Biochemical Pathways

It has been suggested that similar compounds may affect the wnt signaling pathway, cell adhesion molecules, and actin cytoskeleton regulation . These pathways play crucial roles in cell growth, differentiation, and survival.

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that 1,4-Benzenediol, 2,5-dimethoxy- may have similar effects.

Biochemical Analysis

Biochemical Properties

1,4-Benzenediol, 2,5-dimethoxy- plays a significant role in biochemical reactions, particularly those involving redox processes. It acts as an electron donor and participates in redox cycling, which can generate reactive oxygen species (ROS). This compound interacts with various enzymes and proteins, including oxidoreductases and peroxidases. For instance, it can be oxidized by peroxidases to form quinones, which can further participate in redox cycling, leading to the production of ROS. These interactions highlight the compound’s potential role in oxidative stress and its impact on cellular redox homeostasis .

Cellular Effects

The effects of 1,4-Benzenediol, 2,5-dimethoxy- on cells are multifaceted. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate ROS can lead to oxidative stress, which affects various cellular processes. For example, oxidative stress can activate signaling pathways such as the MAPK and NF-κB pathways, leading to changes in gene expression and inflammatory responses. Additionally, 1,4-Benzenediol, 2,5-dimethoxy- can impact cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of key metabolites .

Molecular Mechanism

At the molecular level, 1,4-Benzenediol, 2,5-dimethoxy- exerts its effects through several mechanisms. It can undergo oxidation to form quinones, which can covalently modify proteins and other biomolecules, leading to changes in their function. The compound can also inhibit or activate enzymes involved in redox reactions, such as oxidoreductases. Furthermore, the generation of ROS by 1,4-Benzenediol, 2,5-dimethoxy- can lead to oxidative damage to DNA, proteins, and lipids, thereby affecting cellular function and viability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Benzenediol, 2,5-dimethoxy- can change over time due to its stability and degradation. The compound is relatively stable under certain conditions but can degrade over time, especially in the presence of light and oxygen. Long-term exposure to 1,4-Benzenediol, 2,5-dimethoxy- can lead to cumulative oxidative damage in cells, affecting their function and viability. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and alterations in cellular processes .

Dosage Effects in Animal Models

The effects of 1,4-Benzenediol, 2,5-dimethoxy- in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant oxidative stress and toxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. At high doses, 1,4-Benzenediol, 2,5-dimethoxy- can cause adverse effects such as tissue damage, inflammation, and organ dysfunction .

Metabolic Pathways

1,4-Benzenediol, 2,5-dimethoxy- is involved in various metabolic pathways, including those related to redox reactions and oxidative stress. It can be metabolized by enzymes such as cytochrome P450s and peroxidases, leading to the formation of quinones and other metabolites. These metabolic transformations can affect the compound’s activity and its impact on cellular processes. Additionally, 1,4-Benzenediol, 2,5-dimethoxy- can influence metabolic flux and the levels of key metabolites, further modulating cellular function .

Transport and Distribution

Within cells and tissues, 1,4-Benzenediol, 2,5-dimethoxy- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its activity and its ability to interact with target biomolecules. For example, its accumulation in certain organelles can enhance its effects on redox processes and oxidative stress .

Subcellular Localization

The subcellular localization of 1,4-Benzenediol, 2,5-dimethoxy- is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. Its localization within organelles such as mitochondria and the endoplasmic reticulum can influence its interactions with biomolecules and its impact on cellular processes. For instance, its presence in mitochondria can enhance its role in mitochondrial redox regulation and oxidative stress .

properties

IUPAC Name

2,5-dimethoxybenzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4,9-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJCPHKWYYCHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927653
Record name 2,5-Dimethoxybenzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13239-13-9
Record name 1,4-Benzenediol, 2,5-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013239139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC139147
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Record name 2,5-Dimethoxybenzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethoxybenzene-1,4-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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